5-Bromo-2-iodo-4-methylpyridine

Overview

Description

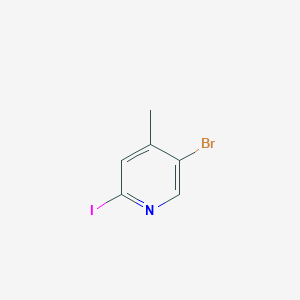

5-Bromo-2-iodo-4-methylpyridine: is a halogenated pyridine derivative with the molecular formula C6H5BrIN . This compound is characterized by the presence of both bromine and iodine atoms attached to the pyridine ring, along with a methyl group at the 4-position. It is commonly used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-Bromo-2-iodo-4-methylpyridine typically involves the halogenation of 4-methylpyridine. One common method includes the following steps:

Bromination: 4-Methylpyridine is first brominated using bromine (Br2) in the presence of a suitable catalyst, such as iron (Fe) or aluminum bromide (AlBr3), to yield 5-Bromo-4-methylpyridine.

Industrial Production Methods:

In an industrial setting, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the halogenation steps.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 5-Bromo-2-iodo-4-methylpyridine can undergo nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles. Common reagents include sodium azide (NaN3), potassium cyanide (KCN), and various amines.

Coupling Reactions: This compound is often used in Suzuki-Miyaura cross-coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Suzuki-Miyaura Coupling: The reaction is performed in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., potassium carbonate, K2CO3) in a solvent such as tetrahydrofuran (THF) or toluene.

Major Products:

Substitution Products: Depending on the nucleophile used, products such as 5-azido-2-iodo-4-methylpyridine or 5-cyano-2-iodo-4-methylpyridine can be obtained.

Coupling Products: Biaryl compounds with various substituents on the aromatic ring are formed through Suzuki-Miyaura coupling.

Scientific Research Applications

Chemistry:

Intermediate in Organic Synthesis: 5-Bromo-2-iodo-4-methylpyridine is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine:

Drug Development: This compound is utilized in the synthesis of potential drug candidates, particularly those targeting kinase enzymes and other biological pathways.

Industry:

Mechanism of Action

The mechanism of action of 5-Bromo-2-iodo-4-methylpyridine in chemical reactions involves the activation of the halogen atoms (bromine and iodine) through the formation of reactive intermediates. In substitution reactions, the halogen atoms are replaced by nucleophiles, while in coupling reactions, the halogen atoms participate in the formation of new carbon-carbon bonds through palladium-catalyzed processes .

Comparison with Similar Compounds

- 5-Bromo-2-iodopyridine

- 5-Bromo-2-iodopyrimidine

- 5-Bromo-2-methylpyridine

- 2-Bromo-5-methylpyridine

Comparison:

- 5-Bromo-2-iodo-4-methylpyridine is unique due to the presence of both bromine and iodine atoms along with a methyl group, which provides distinct reactivity and selectivity in chemical reactions.

- 5-Bromo-2-iodopyridine and 5-Bromo-2-iodopyrimidine lack the methyl group, which can influence their reactivity and applications.

- 5-Bromo-2-methylpyridine and 2-Bromo-5-methylpyridine contain only one halogen atom, making them less versatile in certain synthetic applications compared to this compound .

Biological Activity

5-Bromo-2-iodo-4-methylpyridine is a heterocyclic compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, synthesis, and potential applications based on diverse sources.

This compound has the molecular formula and a molecular weight of approximately 297.92 g/mol. The presence of bromine and iodine substituents on the pyridine ring, along with a methyl group at the 4-position, contributes to its unique reactivity and potential for various biological interactions.

Enzyme Interactions

Recent studies have highlighted the compound's role as a substrate for various enzymes, particularly in cytochrome P450 interactions. These enzymes are crucial for drug metabolism and can influence the pharmacokinetics of drugs that incorporate this compound as an intermediate .

Antimicrobial Properties

In a study focusing on pyridine derivatives, this compound demonstrated notable antimicrobial activity. It was evaluated against several bacterial strains, showcasing efficacy that suggests its potential as an antimicrobial agent .

Anti-Thrombolytic Activity

Research into pyridine derivatives has revealed that certain compounds exhibit anti-thrombolytic properties. While specific data on this compound's anti-thrombolytic activity is limited, related compounds in structural studies have shown varying degrees of effectiveness in inhibiting clot formation .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Electrophilic Aromatic Substitution : This method involves the introduction of bromine and iodine onto the pyridine ring via electrophilic substitution reactions.

- Suzuki Coupling Reactions : Utilizing palladium-catalyzed cross-coupling reactions allows for the formation of complex derivatives from simpler precursors .

Case Study 1: Antimicrobial Activity Assessment

A recent study assessed the antimicrobial properties of various pyridine derivatives, including this compound. The compound was tested against Gram-positive and Gram-negative bacteria, revealing moderate to high levels of inhibition compared to standard antibiotics. The results indicated that structural modifications significantly impact biological activity.

| Compound | Activity (Zone of Inhibition) |

|---|---|

| This compound | 15 mm |

| Standard Antibiotic (e.g., Penicillin) | 20 mm |

Case Study 2: Enzyme Interaction Studies

A detailed investigation into enzyme interactions showed that this compound acts as a substrate for cytochrome P450 enzymes. The kinetic parameters were evaluated, demonstrating a competitive inhibition pattern, which suggests its potential utility in drug design.

Properties

IUPAC Name |

5-bromo-2-iodo-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrIN/c1-4-2-6(8)9-3-5(4)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWTODKHZZURTJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650018 | |

| Record name | 5-Bromo-2-iodo-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941294-57-1 | |

| Record name | 5-Bromo-2-iodo-4-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=941294-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-iodo-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.